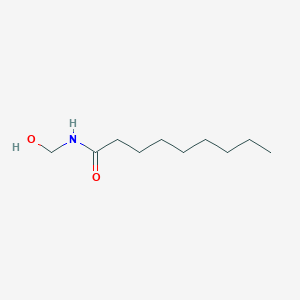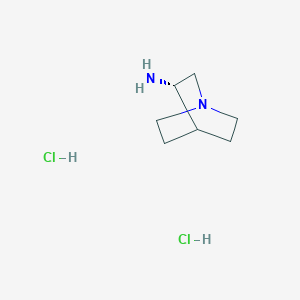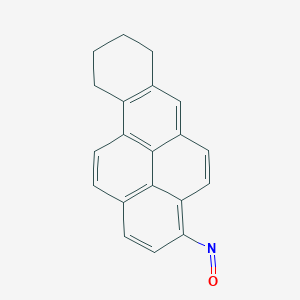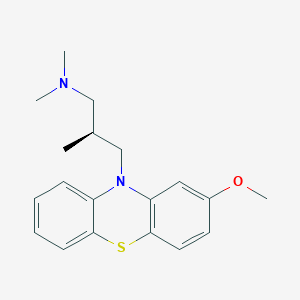
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)-
Übersicht
Beschreibung
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- is a chemical compound with the molecular formula C18H22N2OS. It is a member of the phenothiazine class of compounds, which are known for their diverse pharmacological activities. 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- is primarily used in medical research and has shown potential in the development of new antipsychotic drugs.
Vorbereitungsmethoden
The synthesis of dextromepromazine involves several steps, starting with the preparation of the phenothiazine core. One common method involves the reaction of 2-chloro-N,N-dimethylethanamine with 2-methoxyphenothiazine under specific conditions to yield dextromepromazine . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing the use of hazardous solvents .
Analyse Chemischer Reaktionen
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromepromazine can yield sulfoxides, while reduction can lead to the formation of secondary amines .
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it has been studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, dextromepromazine has been investigated for its antipsychotic properties and its potential use in treating psychiatric disorders. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Wirkmechanismus
The mechanism of action of dextromepromazine involves its interaction with various molecular targets and pathways. It acts as an antagonist at dopamine receptors, which is believed to contribute to its antipsychotic effects. Additionally, dextromepromazine has been shown to interact with serotonin receptors and other neurotransmitter systems, further influencing its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- is structurally related to other phenothiazine compounds, such as promazine, chlorpromazine, and levomepromazine. These compounds share similar pharmacological properties but differ in their specific receptor affinities and side effect profiles. For example, chlorpromazine is known for its strong sedative effects, while dextromepromazine has a more balanced profile with fewer sedative properties .
Conclusion
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- is a versatile compound with significant potential in scientific research and medical applications. Its unique chemical structure and diverse pharmacological activities make it a valuable tool in the development of new therapeutic agents and the study of various biological processes.
Eigenschaften
IUPAC Name |
(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVVMDWGGWHTJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-31-3 | |
| Record name | Dextromepromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Dextromepromazine influence the apoptosis-inducing activity of other compounds?
A2: Interestingly, pre-treating multidrug-resistant (mdr) cells with certain stereoisomers, including Dextromepromazine, prior to exposure to the apoptosis inducer benzo(a)phenothiazine, has shown an impact on apoptosis induction. [] While the exact mechanism remains unclear, it is hypothesized that this effect might be linked to alterations in cell membrane integrity induced by these stereoisomers. []
Q2: What is the significance of studying the phosphatidylcholine liposomes/water partition coefficient (K p) of Dextromepromazine?
A3: The K p value provides insights into a compound's ability to partition between an aqueous environment and a lipid bilayer, mimicking the cell membrane. For Dextromepromazine, a higher K p value suggests a greater tendency to interact with cell membranes. [] This information is particularly relevant because interactions with the lipid phase of the plasma membrane are believed to play a role in the mechanism of multidrug resistance reversal, a potential area of interest for phenothiazine derivatives like Dextromepromazine. []
Q3: What analytical techniques are commonly employed for the detection and quantification of Dextromepromazine, particularly as an impurity?
A4: Several analytical methods have been explored for Dextromepromazine analysis. High-performance liquid chromatography, utilizing a cellulose tris(4‐methylbenzoate) chiral column, has proven effective in simultaneously determining Dextromepromazine and other related substances in Levomepromazine samples. [] Additionally, capillary electrophoresis techniques, both in aqueous and nonaqueous media, have demonstrated potential for the chiral separation and quantification of Dextromepromazine as an impurity in Levomepromazine. [, ] These methods underscore the importance of sophisticated analytical techniques in ensuring drug purity and quality control.
Q4: Does Dextromepromazine share any similarities with other tricyclic compounds in terms of biological activity?
A5: Dextromepromazine belongs to a group of tricyclic compounds, which includes various psychopharmacons. Interestingly, research suggests that this group exhibits antiplasmid activity. [] This activity, observed in vitro, involves the elimination of plasmids from bacteria. [] While the clinical significance of this finding requires further investigation, it highlights a potential avenue for combating bacterial resistance to antibiotics. [] Notably, Dextromepromazine belongs to the first group of these tricyclic compounds, characterized by the presence of two heteroatoms (sulfur and nitrogen) in their ring systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
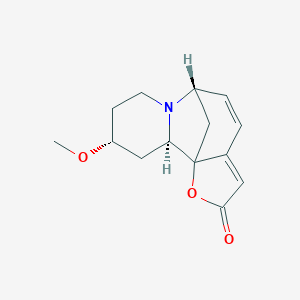
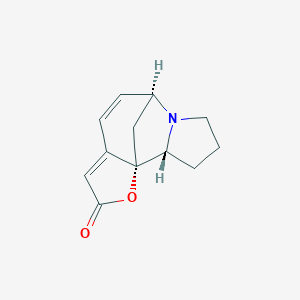


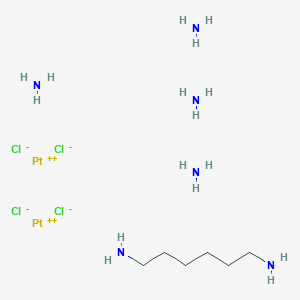
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)
![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)
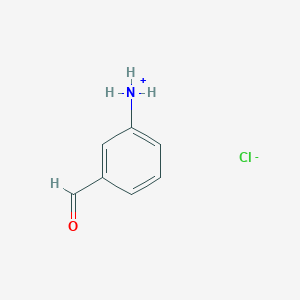
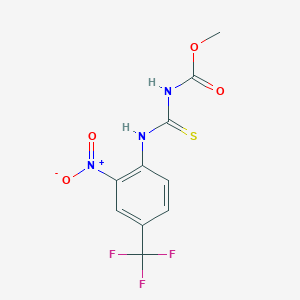
![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
